molecular formula C8H9ClN4OS B4883754 1-(Carbamothioylamino)-3-(4-chlorophenyl)urea

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea

Cat. No.: B4883754
M. Wt: 244.70 g/mol
InChI Key: ORICCFOEWXWRDP-UHFFFAOYSA-N
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Description

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a carbamothioylamino group and a 4-chlorophenyl group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carbamothioylamino)-3-(4-chlorophenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.

    Substitution: Amines, thiols; reaction conditionsroom temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted ureas with various functional groups.

Scientific Research Applications

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Carbamothioylamino)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea is unique due to the presence of both the carbamothioylamino group and the 4-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(carbamothioylamino)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICCFOEWXWRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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